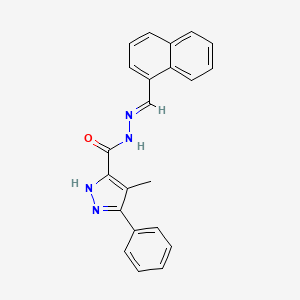

(E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a methyl group at position 4, a phenyl group at position 3, and a naphthalen-1-ylmethylene hydrazide moiety. The (E)-configuration of the hydrazone bond is critical for maintaining planar geometry, which influences molecular interactions with biological targets .

Properties

IUPAC Name |

4-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O/c1-15-20(17-9-3-2-4-10-17)24-25-21(15)22(27)26-23-14-18-12-7-11-16-8-5-6-13-19(16)18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKQGQQAFFJAIT-OEAKJJBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with naphthalen-1-carbaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-methyl-N’-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the hydrazone moiety (aryl/heteroaryl groups) and modifications to the pyrazole ring. Below is a comparative analysis:

Notes:

Computational and Crystallographic Insights

- DFT Studies : The 4-methoxy analog exhibited a smaller HOMO-LUMO gap (3.8 eV vs. 4.2 eV for dichloro derivative), correlating with higher reactivity .

- Crystal Packing : Hydrazones with hydroxyl or methoxy substituents (e.g., 2-hydroxy-naphthyl) form intermolecular H-bonds, stabilizing supramolecular architectures .

Biological Activity

(E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its chemical formula is , and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit promising antimicrobial properties. For instance, a study evaluated several pyrazole derivatives, including similar structures to the target compound, against various pathogens. The results showed significant inhibition zones for compounds with structural similarities, indicating the potential of (E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide in combating bacterial infections.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Pathogen Tested | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 4a | Staphylococcus aureus | 0.22 | 20 |

| 5a | E. coli | 0.25 | 18 |

| 7b | Pseudomonas aeruginosa | 0.30 | 19 |

| Target | Varied | Varied | Varied |

Anticancer Activity

The compound's potential anticancer properties have also been investigated. A structure-activity relationship (SAR) analysis revealed that pyrazole derivatives can effectively inhibit cancer cell proliferation. Notably, compounds with naphthalene moieties exhibited enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study focusing on the cytotoxic effects of pyrazole derivatives, (E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide was tested against A431 and Jurkat cell lines. The results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A431 | 5.0 | 10 |

| Jurkat | 4.5 | 9 |

The biological activity of (E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis in pathogens and cancer cells. The presence of the hydrazone functional group is believed to enhance its reactivity and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.